1-Cyclopropylpiperazine-2-carbonitrile
CAS No.: 1311569-64-8
Cat. No.: VC0113546
Molecular Formula: C8H13N3
Molecular Weight: 151.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311569-64-8 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.213 |
| IUPAC Name | 1-cyclopropylpiperazine-2-carbonitrile |
| Standard InChI | InChI=1S/C8H13N3/c9-5-8-6-10-3-4-11(8)7-1-2-7/h7-8,10H,1-4,6H2 |
| Standard InChI Key | HVIXJTLUHJSOIV-UHFFFAOYSA-N |
| SMILES | C1CC1N2CCNCC2C#N |
Introduction
1-Cyclopropylpiperazine-2-carbonitrile (C₈H₁₃N₃) presents a unique molecular architecture consisting of a piperazine ring with a cyclopropyl group attached to one nitrogen atom and a carbonitrile group at the second position of the ring. The compound has been cataloged with multiple identifiers that facilitate its reference in scientific literature and databases.
Basic Identifiers
The compound is characterized by the following identifiers:
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Molecular Weight: 151.213 g/mol
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CAS Numbers: 1311316-74-1; 1311569-64-8
Structural Representations
The compound can be represented through various notations that describe its molecular structure:
The molecular structure includes a six-membered piperazine ring with a three-membered cyclopropyl group attached to one nitrogen atom and a nitrile group (-C≡N) at the alpha position to the second nitrogen atom. This configuration contributes to the compound's unique chemical reactivity and potential biological activity.
Physical Properties and Analytical Data
Understanding the physical properties of 1-cyclopropylpiperazine-2-carbonitrile is essential for its handling, purification, and application in research settings. While some properties must be inferred from related compounds, certain analytical data is available.
Predicted Collision Cross Section Data
Mass spectrometry analysis provides valuable information about the compound's behavior under different ionization conditions. The predicted collision cross-section (CCS) values for various adducts of 1-cyclopropylpiperazine-2-carbonitrile are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 152.11823 | 138.0 |
| [M+Na]⁺ | 174.10017 | 149.4 |
| [M+NH₄]⁺ | 169.14477 | 143.3 |
| [M+K]⁺ | 190.07411 | 142.0 |
| [M-H]⁻ | 150.10367 | 138.9 |
| [M+Na-2H]⁻ | 172.08562 | 143.2 |
| [M]⁺ | 151.11040 | 139.9 |
| [M]⁻ | 151.11150 | 139.9 |
These CCS values are particularly valuable for analytical chemists working with this compound, as they provide reference points for identification and characterization using ion mobility spectrometry coupled with mass spectrometry.
Solubility and Physical State
While specific solubility data for the parent compound is limited in the provided sources, inferences can be made based on its structure and related derivatives. The nitrile functional group typically imparts moderate polarity, suggesting potential solubility in polar organic solvents. The dihydrochloride salt derivative is noted to have enhanced solubility in aqueous systems, making it potentially more suitable for biological assays and pharmaceutical applications .
Chemical Behavior and Reactivity
The reactivity of 1-cyclopropylpiperazine-2-carbonitrile is primarily dictated by its functional groups: the piperazine ring, the cyclopropyl group, and the nitrile moiety.
Reactivity Profile
The nitrile group (C≡N) represents a versatile functional group that can undergo various transformations. It can be hydrolyzed to form carboxylic acids or reduced to form primary amines. These transformations can be strategically employed in medicinal chemistry to alter the compound's solubility, bioavailability, and pharmacological properties.
The piperazine ring contains a secondary amine group that can participate in nucleophilic substitution reactions, enabling further functionalization of the molecule. This reactivity makes 1-cyclopropylpiperazine-2-carbonitrile a valuable building block in synthetic organic chemistry, particularly for the preparation of more complex pharmaceutically active compounds.
Salt Formation
The compound can form stable salts with acids, as evidenced by the existence of its dihydrochloride derivative (1-cyclopropylpiperazine-2-carbonitrile dihydrochloride). The salt formation occurs at the nitrogen atoms of the piperazine ring and can significantly alter the compound's solubility, stability, and biological activity profiles .
Derivatives and Related Compounds
Several derivatives of 1-cyclopropylpiperazine-2-carbonitrile have been synthesized and characterized, each with modified properties that may be advantageous for specific applications.
Dihydrochloride Salt Derivative
The dihydrochloride salt derivative (1-cyclopropylpiperazine-2-carbonitrile dihydrochloride) is a significant variant with the molecular formula C₈H₁₅Cl₂N₃ and a molecular weight of approximately 224.13 g/mol . This salt form is often used in research due to its enhanced solubility and stability compared to the free base.
The dihydrochloride salt has been assigned CAS number 2059950-06-8 and EC number 856-174-0 . The formation of the salt involves protonation of the nitrogen atoms in the piperazine ring, which alters the compound's charge distribution and physicochemical properties.
Hazard Profile of the Dihydrochloride Derivative
The dihydrochloride derivative carries certain hazard classifications that should be considered when handling this compound:
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H332: Harmful if inhaled
These hazard classifications highlight the importance of proper safety measures when working with this derivative, including the use of appropriate personal protective equipment and adequate ventilation.
Research Applications
1-Cyclopropylpiperazine-2-carbonitrile serves multiple roles in scientific research, particularly in medicinal chemistry and drug development.
Scaffold for Drug Design
The compound's structural features make it a valuable scaffold for the design of novel therapeutic agents. The piperazine ring provides a rigid framework with specific spatial orientation of substituents, while the cyclopropyl and nitrile groups offer opportunities for further functionalization.
Medicinal chemists can leverage this scaffold to develop compounds with enhanced target selectivity, improved pharmacokinetic profiles, and reduced side effects. The ability to modify different positions of the molecule allows for systematic structure-activity relationship studies.
Tool for Mechanistic Studies
In pharmacological research, 1-cyclopropylpiperazine-2-carbonitrile and its derivatives can serve as valuable tools for investigating receptor binding mechanisms and signaling pathways. The compound's potential interactions with neurotransmitter receptors make it useful for studying the structural requirements for receptor activation or inhibition.
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